N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine
Description
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H20N4/c1-3-15-9-11(8-12-15)13-10-4-6-14(2)7-5-10/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
BHSLVOKXAHOCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Synthesis and Functionalization
Pyrazole Core Formation: The pyrazole ring is typically synthesized by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. This classical method yields the 1H-pyrazole core structure.
Ethyl Substitution: The introduction of the ethyl group at the N-1 position of the pyrazole ring is commonly achieved via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride. This step requires careful control of reaction conditions (temperature, solvent polarity) to favor N-alkylation over other side reactions.
Piperidine Ring Synthesis and Methylation
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization of 1,5-diaminopentane derivatives or through reduction of pyridine precursors. For the 1-methylpiperidin-4-amine moiety, methylation at the nitrogen is typically introduced by reductive amination or alkylation.
-
- Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to selectively methylate the piperidine nitrogen.
- Direct alkylation with methyl halides under basic conditions.
-
- Solvent: Methanol or ethanol for reductive amination
- Temperature: Ambient to reflux depending on method
- Time: 2–24 hours
- Purification: Extraction and chromatographic techniques.
Coupling of Pyrazole and Piperidine Moieties
Coupling Strategy: The final step involves forming the N-substituted amine linkage between the 1-ethyl-1H-pyrazol-4-yl group and the 1-methylpiperidin-4-amine. This is often achieved by nucleophilic substitution or reductive amination.
-
- Activation of the pyrazole moiety at the 4-position, often via halogenation (e.g., bromination) to form 4-bromopyrazole derivatives.
- Nucleophilic substitution with 1-methylpiperidin-4-amine under basic conditions.
- Alternatively, reductive amination between 4-formyl-1-ethylpyrazole and 1-methylpiperidin-4-amine using reducing agents such as sodium triacetoxyborohydride.
Industrial and Continuous Flow Methods
Recent advances include the use of continuous flow synthesis to improve yield and scalability. Automated reactors allow precise control over reaction parameters, enhancing reproducibility and purity.
Continuous flow approaches have been applied to similar pyrazole and piperidine derivatives, optimizing reaction time and minimizing by-products.
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Ethanol | Reflux | 4–6 | 70–80 | Classical condensation |
| N-Ethylation of pyrazole | Ethyl bromide + K2CO3 | DMF | 25–60 | 6–12 | 60–75 | Alkylation at N-1 position |
| Piperidine ring methylation | Formaldehyde + NaBH3CN (reductive amination) | Methanol | RT | 2–4 | 65–85 | Selective N-methylation |
| Coupling (nucleophilic sub.) | 4-Bromopyrazole + 1-methylpiperidin-4-amine + base | DMF | 80–100 | 12–24 | 50–70 | Nucleophilic aromatic substitution |
| Coupling (reductive amination) | 4-Formylpyrazole + 1-methylpiperidin-4-amine + NaBH(OAc)3 | Ethanol | RT | 6–12 | 60–80 | Mild conditions, fewer side products |
The choice of coupling method significantly affects the purity and yield of the final product. Reductive amination is often preferred for its mild conditions and better selectivity.
Optimization of solvent polarity and reaction temperature is crucial in the alkylation steps to avoid over-alkylation or side reactions.
The presence of bases such as triethylamine or potassium carbonate facilitates nucleophilic substitution but must be balanced to prevent degradation of sensitive pyrazole rings.
Continuous flow synthesis has shown promise in scaling up the preparation of such heterocyclic amines with improved control over reaction kinetics and heat management.
The preparation of N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine involves a multi-step synthetic approach combining established heterocyclic chemistry methods. Key steps include pyrazole ring formation and ethylation, piperidine ring synthesis and methylation, followed by coupling via nucleophilic substitution or reductive amination. Reaction conditions must be carefully optimized to maximize yield and purity. Recent advances in continuous flow synthesis provide avenues for industrial-scale production with enhanced efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
Scientific Research Applications
N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Modifications :
- The target compound’s piperidine core distinguishes it from pyrazole-centric analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which lacks the piperidine ring but retains the pyrazole-amine linkage .
- Substituents on the piperidine nitrogen (e.g., 2-methoxyethyl in ) alter polarity and hydrogen-bonding capacity compared to the ethylpyrazole group in the target compound .
Synthetic Approaches :
- Copper-catalyzed coupling (e.g., ) and three-component reactions (e.g., ) are common for introducing aromatic and heterocyclic substituents. However, yields vary significantly (e.g., 17.9% in vs. unreported yields for the target compound) .
- The use of cesium carbonate and copper(I) bromide in suggests base- and transition-metal-mediated strategies for amine functionalization, which may parallel the synthesis of the target compound .
Spectroscopic Trends :
- Piperidine- and pyrazole-containing compounds exhibit characteristic NMR shifts. For example, the methyl group on piperidine in compound 20 resonates at δ 2.23 (s, 3H), while pyridinyl protons in appear downfield (δ 8.87) .
Physicochemical and Functional Group Analysis
- Lipophilicity : The ethylpyrazole group in the target compound likely increases lipophilicity compared to polar substituents like 2-methoxyethyl () or benzoxazole (). This could influence membrane permeability and bioavailability.
- Hydrogen Bonding: The pyrazole’s N-H group (absent in the target compound but present in ’s analogs) and the piperidine nitrogen may serve as hydrogen bond donors/acceptors, affecting target binding .
Biological Activity
N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine, identified by its CAS number 1153209-46-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
The molecular formula of this compound is CHN, with a molecular weight of 208.30 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 208.30 g/mol |
| Formula | CHN |
| Boiling Point | Not available |
| Log P (octanol-water) | Not specified |
| Solubility | Not specified |
The biological activity of this compound has been primarily studied in the context of its interaction with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Due to its structural similarities to known psychoactive agents.
- Antiparasitic activity : Studies have shown that modifications in the pyrazole group can enhance activity against parasites, suggesting that this compound may also be effective in this regard .
Case Studies and Experimental Data
A study evaluating derivatives of pyrazole compounds demonstrated that structural modifications significantly affect biological efficacy. For instance, the introduction of methyl groups on the pyrazole ring was found to enhance antiparasitic potency (EC values ranging from 0.025 μM to 0.577 μM depending on the substituents) .
Another study highlighted the importance of lipophilicity in determining the absorption and efficacy of similar compounds, suggesting that this compound could be optimized for better pharmacokinetic properties based on these principles .
Comparative Analysis with Related Compounds
To understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | EC (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potential serotonin/dopamine modulation |
| 4-Methylpyrazole | 0.064 | Antiparasitic activity |
| 3-(1-Ethylpyrazol-4-yl)-4-methylpiperidine | TBD | Antiparasitic activity |
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (~80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol/methanol balance cost and environmental impact .
- Catalysts : Copper(I) bromide or palladium catalysts enable cross-coupling reactions but require rigorous exclusion of moisture .
(Basic) How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?
Answer:
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., ethyl group δ ~1.3–1.5 ppm; piperidine methyl δ ~2.2–2.5 ppm) .
- ¹³C NMR : Confirms carbon connectivity (pyrazole C4 resonance ~145–150 ppm; piperidine carbons ~25–50 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 251.2) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles and confirm stereochemistry .
Example : A related pyrazole-piperidine compound showed a dihedral angle of 85° between the pyrazole and piperidine rings via SHELXL refinement .
(Advanced) What strategies are employed to resolve contradictory data in biological activity assays of this compound?
Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) require:
- Dose-Response Repetition : Triplicate assays with standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability .
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., COX-2) with fluorescence polarization and surface plasmon resonance (SPR) .
- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .
Case Study : Discrepancies in kinase inhibition data were resolved by identifying residual DMSO (>0.1%) as an inhibitor of ATP-binding pockets .
(Advanced) How can computational methods like molecular docking predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) :
- Target Preparation : Retrieve protein structures (e.g., PDB ID 3LN1 for serotonin receptors) and remove water/ligands.
- Grid Box Setup : Focus on active sites (e.g., residues Asp155 and Tyr358 for GPCR binding) .
- Scoring : Analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity) and hydrogen-bonding patterns .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Example : Docking of a similar compound into the 5-HT₂A receptor revealed a salt bridge with Asp155, explaining its selectivity over 5-HT₂C .
(Advanced) What are the challenges in designing structure-activity relationship (SAR) studies for pyrazole-piperidine hybrid compounds?
Answer: Key challenges include:
- Steric Effects : Bulky substituents (e.g., 2-fluoroethyl) may hinder binding despite favorable electronic properties. Use Hammett plots to correlate substituent σ-values with activity .
- Conformational Flexibility : Piperidine ring puckering alters pharmacophore geometry. Apply constrained analogs (e.g., spirocyclic derivatives) to lock bioactive conformations .
- Metabolic Stability : Fluorine substitution (e.g., at pyrazole C5) improves half-life but complicates synthesis. Balance lipophilicity (clogP ~2–4) and solubility via LogD7.4 measurements .
Case Study : SAR of N-[(1-ethyl-5-fluoro-pyrazol-4-yl)methyl]-1-propyl-pyrazol-3-amine revealed that fluoroethyl groups enhance COX-2 inhibition by 30% compared to chloro analogs .
(Basic) What are the recommended storage and handling protocols for this compound to ensure stability?
Answer:
- Storage : Under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation .
- Handling : Use anhydrous solvents (e.g., THF) during reactions to avoid hydrolysis of the piperidine amine .
- Stability Monitoring : Track decomposition via monthly HPLC-UV (λ = 254 nm); >95% purity required for biological assays .
(Advanced) How do solvent polarity and pH influence the compound’s reactivity in functionalization reactions?
Answer:
- Polarity : High polarity (DMF, ε = 37) stabilizes transition states in SN2 reactions (e.g., piperidine alkylation), while low polarity (toluene) favors radical pathways .
- pH :
Example : N-Methylation of the piperidine ring achieved 85% yield in DMF at pH 12 using methyl iodide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
